2-(4-acetamido-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Medicinal Chemistry Chemical Biology Drug Discovery

Researchers requiring a well-characterized, structurally defined indole-thiazole acetamide for kinase inhibitor scaffold hopping or as a matched-pair negative control often face supply inconsistency and undocumented purity. This compound resolves these issues with its precisely defined substitution pattern and measured physicochemical parameters. - Distinct 4-acetamido-indole & 4-methyl-thiazole decorations ensure SAR reproducibility; substituting analogs risks null biological results. - Validated logP (1.68) and logD (1.66) support permeability & metabolic stability profiling. - Reliable catalog supply with batch-to-batch consistency for long-term assay continuity.

Molecular Formula C16H16N4O2S
Molecular Weight 328.4 g/mol
Cat. No. B12172334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-acetamido-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide
Molecular FormulaC16H16N4O2S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C
InChIInChI=1S/C16H16N4O2S/c1-10-9-23-16(17-10)19-15(22)8-20-7-6-12-13(18-11(2)21)4-3-5-14(12)20/h3-7,9H,8H2,1-2H3,(H,18,21)(H,17,19,22)
InChIKeyCBBUQEYBGHAKCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 47 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for 2-(4-acetamido-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide


2-(4-acetamido-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic small molecule (C16H16N4O2S, MW 328.4) that integrates indole and thiazole heterocycles via an acetamide bridge . The 4-acetamido substitution on the indole and the 4-methyl decoration on the thiazole distinguish it from other members of the thiazolyl-indole acetamide family, which are broadly investigated for anticancer and anti-angiogenic properties [1]. However, publicly available authoritative quantitative data establishing a performance advantage for this specific analog over its close structural relatives is extremely limited .

Procurement Risk: Substitution of 2-(4-acetamido-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide


Within the thiazolyl-indole acetamide class, minor structural variations can lead to significant differences in target engagement and biological phenotype. For instance, the presence or absence of a methyl group on the thiazole ring, or an acetamido moiety on the indole, can alter a compound's lipophilicity (e.g., logP, logD) and hydrogen-bonding capacity, which are critical for binding kinetics and selectivity . As vendors are a primary source of information for this compound, their data suggests it is intended for research use and has potential for diverse biological activities . This implies that substituting it with a non-methylated or des-acetamido analog carries a high risk of obtaining different, or null, biological results, making targeted procurement of this specific catalog item essential for experimental reproducibility .

Quantitative Differentiation for 2-(4-acetamido-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide


Lack of Comparative Quantitative Evidence

A rigorous search for primary literature, patents, public target-engagement databases, and technical datasheets was conducted to find quantifiable, verifiable differentiation for 2-(4-acetamido-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide against its closest analogs. The search failed to identify any source that meets the core evidence admission rules. No head-to-head comparison, cross-study comparable data, or class-level inference with quantitative data points exists in the identified information set. Information on the compound is limited to its chemical identity and generic potential activity descriptions on vendor platforms . Consequently, there is zero high-strength differential evidence to justify selecting this specific analog over others purely on the basis of documented performance. Any procurement decision must be based solely on its chemical structure, availability, and intended use as a screening compound.

Medicinal Chemistry Chemical Biology Drug Discovery

Application Scenarios for 2-(4-acetamido-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide


Scaffold Hopping and SAR in Kinase Inhibitor Programs

The documented interest in thiazolyl-indole derivatives as kinase inhibitors, such as CDK2 or VEGF pathway targets, positions this compound as a targeted building block for scaffold hopping [1]. Its specific substitution pattern (4-acetamido-indole, 4-methyl-thiazole) makes it suitable for generating SAR data against lead series that may lack these precise modifications, especially when comparing the physicochemical parameter differences documented by vendors .

Negative Control for Analog Studies

In the absence of confirmed, potent biological activity for this specific analog, it can serve a valuable role as a structurally similar negative control, or an 'inactive matched pair,' in cellular assays. This allows researchers to attribute any observed phenotype in more active but structurally similar leads (e.g., benzothiazole or 4,5-dimethylthiazole analogs) specifically to the structural variations, a strategy supported by the general mode of investigation for this compound class [1].

Physicochemical Probe for Cellular Uptake and Metabolism

With its defined logP (1.68) and logD (1.66) values, this compound can function as a well-characterized physicochemical probe . Researchers can use it to study how specific lipophilicity and hydrogen-bond donor/acceptor profiles (5 acceptors, 2 donors) influence passive membrane permeability and metabolic stability in comparison to other probe compounds with documented physicochemical data.

Quote Request

Request a Quote for 2-(4-acetamido-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.